Cas no 1543060-63-4 (4-bromo-3-chloro-5,6-dimethylpyridazine)

4-bromo-3-chloro-5,6-dimethylpyridazine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-chloro-5,6-dimethylpyridazine
- EN300-2007115
- 1543060-63-4
-
- インチ: 1S/C6H6BrClN2/c1-3-4(2)9-10-6(8)5(3)7/h1-2H3
- InChIKey: LRRIRJMTOGRHPF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=NC(C)=C1C)Cl
計算された属性
- せいみつぶんしりょう: 219.94029g/mol
- どういたいしつりょう: 219.94029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-bromo-3-chloro-5,6-dimethylpyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2007115-0.05g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2007115-1.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-2007115-5.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-2007115-0.1g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-2007115-0.25g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-2007115-5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 5g |
$3645.0 | 2023-09-16 | ||
Enamine | EN300-2007115-1g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-2007115-2.5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-2007115-0.5g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-2007115-10.0g |
4-bromo-3-chloro-5,6-dimethylpyridazine |
1543060-63-4 | 10g |
$5405.0 | 2023-06-01 |
4-bromo-3-chloro-5,6-dimethylpyridazine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
4-bromo-3-chloro-5,6-dimethylpyridazineに関する追加情報
Chemical Profile of 4-bromo-3-chloro-5,6-dimethylpyridazine (CAS No. 1543060-63-4)
4-bromo-3-chloro-5,6-dimethylpyridazine, identified by its Chemical Abstracts Service (CAS) number 1543060-63-4, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyridazine class, a nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery. The presence of both bromo and chloro substituents on the pyridazine ring enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.
The structural features of 4-bromo-3-chloro-5,6-dimethylpyridazine contribute to its potential applications in various biological assays. The bromo and chloro atoms are electron-withdrawing groups that can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. Additionally, the dimethyl substituents at the 5 and 6 positions provide steric hindrance and further modulate the compound's reactivity and binding affinity.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyridazine derivatives due to their demonstrated pharmacological activity. For instance, studies have shown that pyridazine compounds exhibitantimicrobial,anticancer, andanti-inflammatoryproperties. The specific substitution pattern in 4-bromo-3-chloro-5,6-dimethylpyridazine makes it an intriguing candidate for further exploration in these areas.
One of the most compelling aspects of 4-bromo-3-chloro-5,6-dimethylpyridazine is its utility as a building block in medicinal chemistry. The bromo and chloro groups can be readily functionalized through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce diverse pharmacophores. This flexibility has enabled the synthesis of numerous analogues with tailored biological activities. For example, researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The pharmaceutical industry has also shown interest in 4-bromo-3-chloro-5,6-dimethylpyridazine due to its potential as a lead compound for drug development. Preclinical studies have demonstrated that derivatives of this molecule exhibit promisingantitumoractivity by inhibiting key signaling pathways implicated in cancer progression. Moreover, the structural similarity of 4-bromo-3-chloro-5,6-dimethylpyridazine to known bioactive compounds suggests that it may serve as a starting point for developing new therapies with improved efficacy and reduced side effects.
From a synthetic chemistry perspective, 4-bromo-3-chloro-5,6-dimethylpyridazine is notable for its accessibility through multi-step synthetic routes. The synthesis typically involves the condensation of appropriate precursors followed by halogenation and alkylation steps. These reactions are well-established and can be optimized to produce high yields of the desired product. The ease of preparation makes this compound an attractive choice for both academic research laboratories and industrial settings.
The biological activity of 4-bromo-3-chloro-5,6-dimethylpyridazine has been further explored through computational modeling and high-throughput screening (HTS) campaigns. These approaches have identified novel derivatives with enhanced potency against various disease targets. For instance, computational studies have predicted that modifications at the 3-position could improve binding affinity to certain protein receptors. Such insights have guided experimental efforts toward optimizing the pharmacological properties of this series.
In conclusion,4-bromo-3-chloro-5,6-dimethylpyridazine (CAS No. 1543060-63-4) represents a significant compound in medicinal chemistry with broad applications in drug discovery and development. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and mechanisms,4-bromo-3-chloro-5,6-dimethylpyridazine is likely to remain at the forefront of pharmaceutical innovation.
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